
ALDOXORUBICIN
概要
説明
Aldoxorubicin, also known as INNO-206, is a tumor-targeted conjugate of doxorubicin. It is specifically designed to enhance the delivery of doxorubicin to tumor tissues while minimizing its systemic toxicity. This compound achieves this by binding to serum albumin through an acid-sensitive linker, which allows for the selective release of doxorubicin in the acidic environment of tumors .
準備方法
Aldoxorubicin is synthesized by attaching doxorubicin to an acid-sensitive linker known as N-ε-maleimidocaproic acid hydrazide (EMCH). The synthetic route involves the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with EMCH to form a hydrazone linkage.
Conjugation: The activated doxorubicin is then conjugated to serum albumin, forming this compound.
Industrial production methods for this compound involve large-scale synthesis of the EMCH linker and its subsequent conjugation with doxorubicin under controlled conditions to ensure high purity and yield .
化学反応の分析
Aldoxorubicin undergoes several key chemical reactions:
Hydrolysis: In the acidic environment of tumors, the hydrazone linker undergoes hydrolysis, releasing free doxorubicin.
Binding to Albumin: After administration, this compound rapidly binds to endogenous circulating albumin through the EMCH linker
Common reagents and conditions used in these reactions include acidic pH for hydrolysis and physiological conditions for albumin binding. The major product formed from these reactions is free doxorubicin, which exerts its antitumor effects .
科学的研究の応用
Aldoxorubicin has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: This compound is primarily investigated for its use in treating various types of cancer, including soft tissue sarcomas, glioblastoma, small cell lung cancer, and Kaposi’s sarcoma .
Pharmacokinetic Studies: Research has focused on understanding the pharmacokinetics of this compound, including its stability in circulation, distribution, and clearance.
Cardiotoxicity Mitigation: Studies have shown that this compound can be administered at higher doses than doxorubicin without causing acute cardiotoxicity, making it a safer alternative for cancer treatment.
作用機序
Aldoxorubicin exerts its effects through the following mechanism:
Binding to Albumin: After intravenous administration, this compound binds to serum albumin via the EMCH linker.
Tumor Accumulation: The albumin-bound this compound preferentially accumulates in tumors due to the enhanced permeability and retention effect.
Acid-Sensitive Release: In the acidic tumor microenvironment, the hydrazone linker is cleaved, releasing free doxorubicin.
DNA Intercalation: Free doxorubicin intercalates into DNA, inhibiting DNA synthesis and inducing apoptosis in tumor cells .
類似化合物との比較
Aldoxorubicin is compared with other similar compounds, particularly doxorubicin:
特性
IUPAC Name |
N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJQRLIQQTJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361644-26-9 | |
| Record name | N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydrox y-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-di oxopyrrol-1-yl)hexanamide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


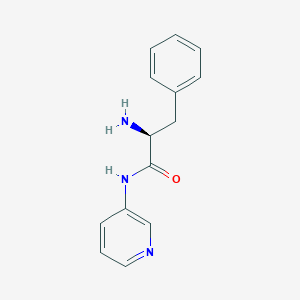
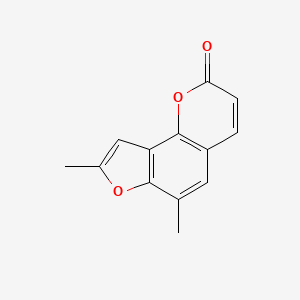
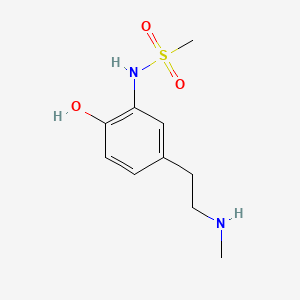
![8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)

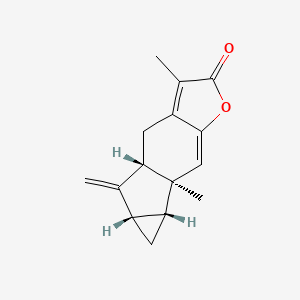
![N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1207203.png)

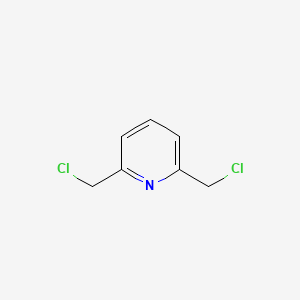


![3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1207209.png)
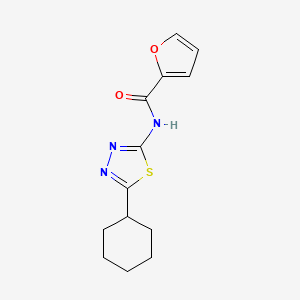
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1207214.png)
